4-chloro-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a benzene ring (the “benz” part).
- Attached to the benzene ring, we have a thiadiazole ring (the “thiadiazol” part) and a triazole ring (the “triazol” part).
- The chlorine atom (the “4-chloro” part) is positioned on the benzene ring.
- The difluorophenyl group (the “2,5-difluorophenyl” part) is also connected to the benzene ring.
- Lastly, there’s a benzamide group (the “benzamide” part) linked to the triazole ring.
- This compound has potential applications in various fields due to its unique structure.
Vorbereitungsmethoden
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Major Products:
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Wirkmechanismus
- The exact mechanism of action would depend on the specific biological context.
- It could involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar compounds might include other benzamides, triazoles, or thiadiazoles.
- Highlighting the uniqueness of this compound would involve discussing its specific combination of ring systems and functional groups.
Remember that this compound’s potential applications are still an active area of research, and further studies are needed to fully understand its properties and effects
Eigenschaften
Molekularformel |
C18H11ClF2N6OS |
---|---|
Molekulargewicht |
432.8 g/mol |
IUPAC-Name |
4-chloro-N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H11ClF2N6OS/c1-9-15(24-26-27(9)14-8-12(20)6-7-13(14)21)16-22-18(29-25-16)23-17(28)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23,25,28) |
InChI-Schlüssel |
KRBJDCUMKZDAEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.